N-tert-Butyl-3-methoxybenzamide
Overview
Description
N-tert-Butyl-3-methoxybenzamide is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It is a white solid that belongs to the class of anilides.
Mechanism of Action
Target of Action
The primary target of N-tert-Butyl-3-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway. When DNA damage occurs, PARP1 is one of the first proteins to respond. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to genomic instability and eventually cell death .
Pharmacokinetics
Like other small molecule drugs, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can significantly impact the drug’s bioavailability and effectiveness.
Result of Action
The primary result of this compound’s action is the induction of cell death due to the accumulation of unrepaired DNA damage . This makes it a potential candidate for use in cancer therapy, where inducing the death of rapidly dividing cells is desirable.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-methoxybenzamide can be synthesized from 3-methoxybenzoic acid and tert-butylamine . The reaction typically involves the following steps:
Activation of 3-methoxybenzoic acid: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated 3-methoxybenzoic acid is then reacted with tert-butylamine to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-methoxybenzamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-methoxybenzoic acid and tert-butylamine.
Substitution Reactions: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution Reactions: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Hydrolysis: 3-methoxybenzoic acid and tert-butylamine.
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with a halide nucleophile may yield a halogenated benzamide derivative.
Scientific Research Applications
N-tert-Butyl-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Comparison with Similar Compounds
N-tert-Butyl-3-methoxybenzamide can be compared with other similar compounds, such as:
N-butyl-4-methoxybenzamide: Similar structure but with a butyl group instead of a tert-butyl group.
N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide: Contains additional chlorine atoms on the benzene ring.
N-tert-butyl-3-phenylbutyramide: Contains a phenyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-tert-butyl-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIKDPUJFNWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342814 | |
Record name | N-tert-Butyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-28-8 | |
Record name | N-tert-Butyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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